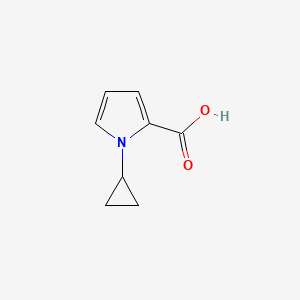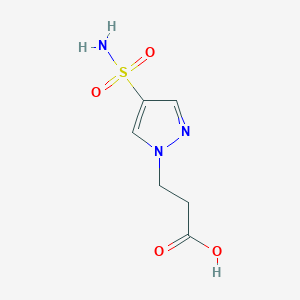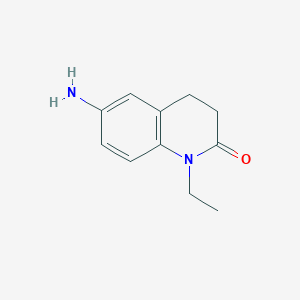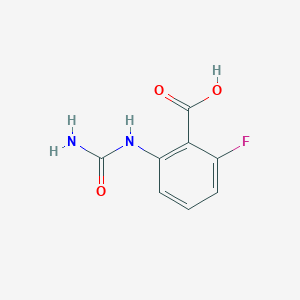
Ácido 1-ciclopropil-1H-pirrol-2-carboxílico
Descripción general
Descripción
“1-cyclopropyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is a type of heterocyclic building block .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “1-cyclopropyl-1H-pyrrole-2-carboxylic acid”, can be achieved through various methods. For instance, the Paal-Knorr pyrrole condensation is a common method used for the synthesis of N-substituted pyrroles . Other methods include the conversion of primary diols and amines to pyrroles catalyzed by a stable manganese complex , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of “1-cyclopropyl-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring attached to a carboxylic acid group and a cyclopropyl group . The pyrrole ring and its carboxyl substituent are close to coplanar .Aplicaciones Científicas De Investigación
Papel en la química medicinal
La subunidad pirrol, que es parte del ácido 1-ciclopropil-1H-pirrol-2-carboxílico, es conocida por ser una pequeña molécula ingeniosa en heteroaromáticos medicinales clave . Es ampliamente conocida como un andamiaje biológicamente activo que posee una naturaleza diversa de actividades .
Propiedades antipsicóticas
Se sabe que los análogos que contienen pirrol tienen propiedades antipsicóticas . Esto sugiere que el ácido 1-ciclopropil-1H-pirrol-2-carboxílico podría usarse potencialmente en el desarrollo de fármacos antipsicóticos.
Aplicaciones anticancerígenas
Se sabe que los fármacos que contienen pirrol tienen propiedades anticancerígenas, específicamente contra la leucemia, el linfoma y la mielofibrosis . Esto indica una posible aplicación del ácido 1-ciclopropil-1H-pirrol-2-carboxílico en el tratamiento del cáncer.
Propiedades antibacterianas y antifúngicas
Se ha encontrado que los compuestos que contienen pirrol exhiben propiedades antibacterianas y antifúngicas . Esto sugiere que el ácido 1-ciclopropil-1H-pirrol-2-carboxílico podría usarse en el desarrollo de nuevos agentes antibacterianos y antifúngicos.
Aplicaciones antiprotozoarias y antimaláricas
Se sabe que los compuestos que contienen pirrol tienen propiedades antiprotozoarias y antimaláricas . Esto indica una posible aplicación del ácido 1-ciclopropil-1H-pirrol-2-carboxílico en el tratamiento de infecciones protozoarias y la malaria.
6. Papel en la síntesis de compuestos bioactivos El ácido 1-ciclopropil-1H-pirrol-2-carboxílico es un intermedio de plataforma importante y un bloque de construcción para una serie de productos de alto valor, incluido el aminoácido prolina y los productos naturales marinos bioactivos .
Papel potencial en el tratamiento del VIH
Se sabe que los compuestos que contienen pirrol inhiben la transcriptasa inversa [virus de inmunodeficiencia humana tipo 1 (VIH-1)] y las proteínas quinasas de las polimerasas de ADN celulares . Esto sugiere una posible aplicación del ácido 1-ciclopropil-1H-pirrol-2-carboxílico en el tratamiento del VIH.
8. Papel en la síntesis de productos de alto valor El ácido 1-ciclopropil-1H-pirrol-2-carboxílico (PCA) es un intermedio de plataforma importante y un bloque de construcción para una serie de productos de alto valor . Esto sugiere que el PCA podría usarse en la síntesis de varios productos de alto valor.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information on “1-cyclopropyl-1H-pyrrole-2-carboxylic acid”, it’s difficult to say exactly how it interacts with its targets. Many similar compounds work by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Without specific studies on “1-cyclopropyl-1H-pyrrole-2-carboxylic acid”, it’s difficult to say what the molecular and cellular effects of its action might be. Similar compounds have been found to have a wide range of biological activities, suggesting that they could have multiple effects at the cellular level .
Análisis Bioquímico
Biochemical Properties
1-Cyclopropyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole-2-carboxylate to pyrrole . This interaction is crucial for understanding the metabolic pathways involving pyrrole derivatives. Additionally, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid may interact with other proteins and biomolecules, influencing their activity and stability.
Cellular Effects
The effects of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Studies have indicated that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-cyclopropyl-1H-pyrrole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with pyrrole-2-carboxylate decarboxylase involves binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to changes in the levels of pyrrole derivatives within the cell, affecting various metabolic processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been observed to exhibit stability under specific conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-Cyclopropyl-1H-pyrrole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It plays a role in the decarboxylation of pyrrole derivatives, a process catalyzed by pyrrole-2-carboxylate decarboxylase . This interaction influences the metabolic flux and levels of metabolites within the cell, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. Studies have shown that 1-cyclopropyl-1H-pyrrole-2-carboxylic acid can be efficiently transported across cellular membranes, facilitating its distribution to target sites within the cell .
Subcellular Localization
The subcellular localization of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-cyclopropylpyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)7-2-1-5-9(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFAGHFIPYSSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1155519-52-0 | |
| Record name | 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)
![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)
![2-[(3-Phenylpropyl)sulfanyl]ethan-1-ol](/img/structure/B1517975.png)
![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)


![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)

![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)




![2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid](/img/structure/B1517995.png)